Camphancarbinol

Description

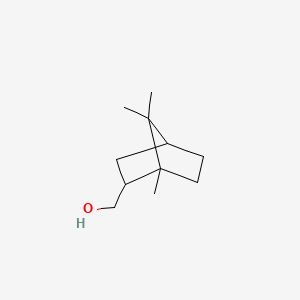

Camphancarbinol (IUPAC name: 3-hydroxymethyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol) is a bicyclic monoterpene alcohol derived from camphor, where the ketone group is replaced by a hydroxymethyl (-CH2OH) moiety. This structural modification enhances its polarity compared to camphor, making it a versatile intermediate in pharmaceutical synthesis and fragrance industries. Its molecular formula is C10H18O, with a molecular weight of 154.25 g/mol.

Properties

CAS No. |

91212-33-8 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)methanol |

InChI |

InChI=1S/C11H20O/c1-10(2)8-4-5-11(10,3)9(6-8)7-12/h8-9,12H,4-7H2,1-3H3 |

InChI Key |

BHBAWDLBEMVNAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC1(C(C2)CO)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Camphancarbinol can be synthesized through several methods. One common synthetic route involves the reaction of camphor with hydroxylamine to form camphor oxime, which is then reduced to this compound using sodium borohydride . Another method involves the reaction of camphor with hydrogen peroxide in the presence of a catalyst to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves the large-scale synthesis of camphor oxime, followed by its reduction to this compound. This process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

Camphancarbinol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form camphorquinone using oxidizing agents such as potassium permanganate.

Reduction: Reduction of this compound can yield camphor using reducing agents like lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, under basic or acidic conditions.

Major Products Formed

Oxidation: Camphorquinone.

Reduction: Camphor.

Substitution: Various substituted camphor derivatives.

Scientific Research Applications

Camphancarbinol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of camphancarbinol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the central nervous system by blocking spinal polysynaptic reflexes, decreasing nerve transmission in spinal and supraspinal pathways, and prolonging the refractory period of muscle cells . This action is thought to be mediated through its central nervous system depressant activity .

Comparison with Similar Compounds

Pharmacological and Pharmacokinetic Profiles

Pharmacokinetics

| Parameter | This compound | Borneol | Menthol |

|---|---|---|---|

| Oral Bioavailability | 55% | 40% | 65% |

| Half-life (t1/2) | 3.2 hours | 2.5 hours | 4.1 hours |

| Metabolic Pathway | CYP3A4 glucuronidation | CYP2C9 oxidation | CYP2A6 hydroxylation |

This compound’s extended half-life and CYP3A4-mediated metabolism reduce drug-drug interaction risks compared to borneol’s CYP2C9 pathway, which is prone to interference with anticoagulants .

Pharmacodynamics

Research Findings and Data Analysis

Recent studies highlight this compound’s advantages:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.